molecular formula C11H14F2N2S B13556812 1-(4-((Difluoromethyl)thio)phenyl)piperazine

1-(4-((Difluoromethyl)thio)phenyl)piperazine

Cat. No.: B13556812
M. Wt: 244.31 g/mol
InChI Key: BZPNPXKGLRQOIF-UHFFFAOYSA-N
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Description

1-(4-((Difluoromethyl)thio)phenyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a difluoromethylthio group on the phenyl ring

Preparation Methods

The synthesis of 1-(4-((Difluoromethyl)thio)phenyl)piperazine typically involves the reaction of 4-(difluoromethylthio)aniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-((Difluoromethyl)thio)phenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethylthio group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-((Difluoromethyl)thio)phenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-((Difluoromethyl)thio)phenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-((Difluoromethyl)thio)phenyl)piperazine can be compared with other similar compounds, such as:

    1-(4-(Trifluoromethyl)phenyl)piperazine: This compound has a trifluoromethyl group instead of a difluoromethylthio group, leading to different chemical and biological properties.

    1-(4-(Methylthio)phenyl)piperazine: The presence of a methylthio group instead of a difluoromethylthio group results in variations in reactivity and applications

Properties

Molecular Formula

C11H14F2N2S

Molecular Weight

244.31 g/mol

IUPAC Name

1-[4-(difluoromethylsulfanyl)phenyl]piperazine

InChI

InChI=1S/C11H14F2N2S/c12-11(13)16-10-3-1-9(2-4-10)15-7-5-14-6-8-15/h1-4,11,14H,5-8H2

InChI Key

BZPNPXKGLRQOIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)SC(F)F

Origin of Product

United States

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